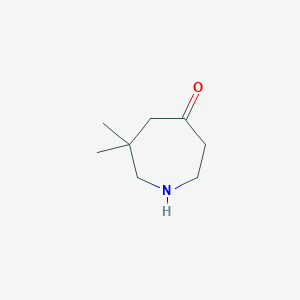

6,6-Dimethylazepan-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6,6-dimethylazepan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(2)5-7(10)3-4-9-6-8/h9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJIOQMLMGKGHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CCNC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 6,6 Dimethylazepan 4 One and Analogous Azepanones

Retrosynthetic Analysis and Key Synthetic Disconnections for Azepanone Scaffolds

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. By systematically breaking down the target into simpler, commercially available starting materials, a logical and efficient synthetic pathway can be established. For the 6,6-dimethylazepan-4-one scaffold, several key disconnections can be envisioned, primarily focusing on the formation of the seven-membered ring and the installation of the gem-dimethyl group.

One common retrosynthetic approach involves disconnection of one of the carbon-nitrogen bonds, leading to a linear precursor amenable to intramolecular cyclization. For instance, a C-N bond disconnection can reveal a δ-amino ketone or a related derivative as a key intermediate. This strategy simplifies the complex cyclic structure into a more manageable acyclic precursor.

Another key disconnection strategy involves breaking two carbon-carbon bonds, which is characteristic of cycloaddition or annulation reactions. This approach is particularly powerful for rapidly assembling the cyclic framework from smaller, readily available building blocks. For example, a [4+3] cycloaddition strategy would disconnect the azepanone ring into a four-atom and a three-atom component.

Finally, a ring-expansion strategy offers a different retrosynthetic perspective. Here, the azepanone is envisioned as arising from a smaller, more easily synthesized cyclic precursor, such as a substituted piperidine or pyrrolidine. The key disconnection in this case is the bond that is cleaved during the ring-expansion process.

These fundamental disconnection strategies form the basis for the various synthetic methodologies discussed in the subsequent sections.

Ring-Closing Methodologies for Azepanone Formation

The formation of the azepanone ring through the closure of a linear precursor is a widely employed strategy. These methods can be broadly categorized into intramolecular cyclization approaches and intermolecular annulation reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. In the context of azepanones, this typically involves the formation of a carbon-nitrogen or carbon-carbon bond within a suitably functionalized acyclic precursor. A variety of cyclization strategies have been developed, often relying on the inherent reactivity of the functional groups present in the linear substrate.

One such approach is the intramolecular Michael addition. In this strategy, a precursor containing both a nucleophilic amine and an α,β-unsaturated carbonyl moiety can be induced to cyclize, forming the seven-membered ring. The presence of the gem-dimethyl group at the 6-position can influence the conformational preferences of the acyclic precursor, potentially facilitating the desired cyclization.

Another powerful intramolecular cyclization method is the Dieckmann condensation, which involves the base-mediated cyclization of a dicarboxylic acid ester to form a β-keto ester. Subsequent hydrolysis and decarboxylation can then yield the desired azepanone. This approach is particularly useful for the synthesis of azepanones with a carbonyl group at a position other than the 4-position.

Reductive amination of a δ-keto aldehyde or a related dicarbonyl compound containing a nitrogen atom in the backbone is another viable intramolecular cyclization strategy. This reaction proceeds through the formation of an intermediate imine or enamine, which then undergoes intramolecular cyclization and reduction to afford the azepane ring.

Intermolecular Annulation Reactions

Intermolecular annulation reactions offer a convergent and often highly efficient approach to the synthesis of cyclic systems. These reactions involve the combination of two or more smaller molecules to construct the target ring system in a single step.

A significant advancement in the synthesis of densely substituted azepanones is the Lewis acid-catalyzed (4+3) annulation of donor-acceptor (D-A) cyclopropanes with 2-aza-1,3-dienes. nih.govscilit.com This methodology provides a convergent and stereoselective route to the azepanone core. nih.gov

In this reaction, the donor-acceptor cyclopropane acts as a three-carbon synthon, while the azadiene serves as the four-atom component. The reaction is typically catalyzed by a Lewis acid, such as ytterbium triflate (Yb(OTf)₃), which activates the cyclopropane towards ring-opening. nih.gov The resulting 1,3-zwitterion then undergoes a formal [4+3] cycloaddition with the azadiene to afford the seven-membered azepanone ring with high diastereoselectivity. nih.gov

The scope of this reaction is broad, accommodating a variety of substituents on both the cyclopropane and the azadiene, allowing for the synthesis of a diverse range of substituted azepanones. nih.gov Furthermore, the development of an enantioselective variant using a copper triflate/trisoxazoline (Tox) ligand system has been reported, providing access to chiral azepanones. nih.gov

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) |

| Yb(OTf)₃ | - | CH₂Cl₂ | 25 | 85 | >20:1 | - |

| Cu(OTf)₂ | (S)-CyTox | Chlorobenzene | 0 | 70 | >20:1 | 98:2 |

Table 1: Representative Results for the Lewis Acid-Catalyzed (4+3) Annulation for Azepanone Synthesis nih.gov

Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of complex molecules. Organocatalyzed domino reactions, in which multiple bond-forming events occur in a single synthetic operation, are particularly attractive for their efficiency and atom economy.

In the context of azepanone synthesis, organocatalyzed domino transformations can be employed to construct the seven-membered ring with excellent control over stereochemistry. For example, a Michael-Michael-aldol condensation sequence, catalyzed by a chiral secondary amine, can be envisioned for the synthesis of highly functionalized azepanones.

This type of domino reaction would involve the initial Michael addition of a nucleophile to an α,β-unsaturated aldehyde, generating an enamine intermediate. This intermediate could then participate in a second Michael addition with another acceptor, followed by an intramolecular aldol condensation to close the seven-membered ring. The stereochemical outcome of the reaction is controlled by the chiral organocatalyst, which directs the approach of the reactants. While specific examples for the synthesis of this compound via this method are not prevalent in the literature, the general principles of organocatalytic domino reactions offer a promising avenue for its stereoselective synthesis.

Ring-Expansion Methodologies for Azepanone Core Synthesis

Ring-expansion reactions provide an alternative and often complementary approach to the synthesis of medium-sized rings. These methods typically involve the rearrangement of a smaller, more readily accessible cyclic precursor to the desired larger ring system.

One of the most well-known ring-expansion reactions is the Beckmann rearrangement. This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. For the synthesis of azepanones, a suitably substituted cyclohexanone oxime can be subjected to Beckmann rearrangement conditions to yield the corresponding seven-membered lactam. The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime and the migratory aptitude of the substituents.

Another powerful ring-expansion strategy is the Tiffeneau-Demjanov rearrangement. This reaction involves the treatment of a β-amino alcohol with nitrous acid to generate a diazonium ion, which then undergoes a carbon-to-carbon bond migration to effect ring expansion. By starting with a substituted aminomethylcyclohexanol, this method can be used to prepare a variety of substituted azepanones.

More recently, photochemical methods have been developed for the dearomative ring expansion of nitroarenes to access complex azepanes. researchgate.net This strategy involves the conversion of a nitro group into a singlet nitrene, which then inserts into the aromatic ring to form a seven-membered system. researchgate.net While not directly yielding an azepanone, this method provides a novel entry into the azepane core, which could potentially be oxidized to the desired ketone.

| Precursor | Reagents | Product |

| Cyclohexanone oxime | H₂SO₄ | ε-Caprolactam |

| 1-(Aminomethyl)cyclohexanol | HONO | Cycloheptanone |

| Substituted Nitroarene | Blue light, H₂ | Substituted Azepane |

Table 2: Examples of Ring-Expansion Reactions for the Synthesis of Seven-Membered Rings

Expansion from Smaller Cyclic Nitrogen Heterocycles (e.g., Pyrrolidines, Aziridines)

Ring expansion of smaller, more readily available cyclic nitrogen heterocycles like pyrrolidines and aziridines presents a powerful strategy for the synthesis of the seven-membered azepanone core. researchgate.netresearchgate.net This approach leverages the inherent ring strain in the starting materials to drive the formation of the larger azepane ring. researchgate.net

One notable method involves the transformation of 5-arylpyrrolidine-2-carboxylates, bearing an ortho-halogen substituent and an electron-withdrawing group at the C4 position, into 1H-benzo[b]azepine-2-carboxylates. nih.gov This conversion is promoted by copper(I) and microwave activation. nih.gov Similarly, the ring expansion of trifluoromethyl-substituted pyrrolidines, derived from L-proline, can be achieved through the regioselective ring-opening of a bicyclic azetidinium intermediate by various nucleophiles to yield 4-substituted α-trifluoromethyl azepanes. acs.org The regioselectivity of this expansion is directed by the trifluoromethyl group, and the chirality of the starting material is effectively transferred to the azepane product with high enantiomeric excess. acs.org

Aziridines, being highly strained three-membered rings, are also valuable precursors for azepanone synthesis. researchgate.net Their inherent reactivity allows for ring-opening and subsequent annulation or rearrangement cascades to form larger heterocyclic systems. researchgate.netsemanticscholar.org For instance, bicyclic aziridines with a 1-azabicyclo[4.1.0]heptan-2-one core can be synthesized from 2H-azirines through a stepwise sequence. acs.org Subsequent regioselective ring opening of these intermediates with nucleophiles affords highly substituted azepanones. acs.org

A general strategy for the synthesis of various N-heterocycles, including azepanes, involves a formal cross-dimerization between three-membered aza heterocycles and three- or four-membered-ring ketones, facilitated by synergistic bimetallic catalysis. nih.gov This method provides a direct route to diverse heterocyclic structures. nih.gov

| Starting Heterocycle | Key Transformation | Resulting Azepanone Derivative | Reference |

| 5-Arylpyrrolidine-2-carboxylates | Cu(I)-promoted, microwave-activated intramolecular annulation/rearrangement | 1H-Benzo[b]azepine-2-carboxylates | nih.gov |

| Trifluoromethyl-substituted pyrrolidines | Regioselective ring-opening of a bicyclic azetidinium intermediate | 4-Substituted α-trifluoromethyl azepanes | acs.org |

| 2H-Azirines | Stepwise annulation to form bicyclic aziridines, followed by regioselective ring opening | Highly substituted azepanones | acs.org |

| Three-membered aza heterocycles | Synergistic bimetallic-catalyzed cross-dimerization with strained-ring ketones | Diverse N-heterocycles including 3-benzazepinones | nih.gov |

Photochemical Dearomative Ring Expansion of Nitroarenes

A novel and powerful strategy for the synthesis of polysubstituted azepanes involves the photochemical dearomative ring expansion of readily available nitroarenes. nih.govresearchgate.net This method is centered on the conversion of a nitro group into a singlet nitrene, which then inserts into the aromatic ring, expanding the six-membered benzenoid framework into a seven-membered 3H-azepine intermediate. nih.govresearchgate.net Subsequent hydrogenation of this intermediate furnishes the saturated azepane ring system. nih.gov

This photochemical process is typically mediated by blue light, occurs at room temperature, and offers a rapid entry into complex azepane structures in just two steps from simple starting materials. nih.govmanchester.ac.uk The reaction is initiated by the photoexcitation of the nitroarene, which, in the presence of a phosphite reagent, undergoes deoxygenation to generate the key singlet nitrene species. researchgate.net This method has been successfully applied to the synthesis of various azepane analogues of known piperidine-based drugs, highlighting its utility in medicinal chemistry for exploring new chemical space. nih.gov

The scope of this reaction has been demonstrated with a range of meta- and ortho-substituted nitroarenes, leading to the formation of C3- and C4-substituted azepanes. researchgate.net The position of the substituent on the final azepane ring is dependent on the two possible insertion pathways of the meta-substituted nitrene. researchgate.net

| Nitroarene Substituent | Key Steps | Product | Significance |

| Various substitutions | 1. Blue light-mediated conversion to singlet nitrene and N-insertion. 2. Hydrogenolysis. | Polysubstituted azepanes | Access to complex azepanes from simple aromatics; exploration of new chemical space. nih.govresearchgate.net |

| para-Bn-nitrobenzene | 1. Photochemical ring expansion to 3H-azepine. 2. Diene hydrogenation. 3. Hydrolysis. | C5-substituted caprolactams | Scalable synthesis of valuable caprolactam building blocks. manchester.ac.uk |

Multicomponent Reaction Strategies for Azepanone Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.govyoutube.com This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity, making it a powerful tool in drug discovery and the synthesis of biologically active compounds. nih.govnih.gov

While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of MCRs are broadly applicable to the synthesis of a vast number of heterocyclic compounds. researchgate.net Classical MCRs such as the Strecker, Hantzsch, Biginelli, Passerini, and Ugi reactions have been instrumental in creating libraries of diverse molecular scaffolds. nih.govmdpi.com

The application of MCRs to generate azepanone derivatives would likely involve the careful selection of starting materials that, upon reaction, would construct the seven-membered ring in a single operation. The convergent nature of MCRs makes them particularly attractive for creating complex molecules from simple precursors, which is a central goal in modern organic synthesis. researchgate.net

Stereoselective Synthesis and Diastereocontrol in this compound Formation

The control of stereochemistry is a critical aspect of modern synthetic organic chemistry, particularly in the preparation of biologically active molecules where specific stereoisomers often exhibit desired therapeutic effects. yale.edu The synthesis of substituted azepanones, including analogs of this compound, with defined stereocenters is an area of active research.

Diastereomerically pure azepane derivatives have been successfully prepared via the ring expansion of piperidines with excellent stereoselectivity and regioselectivity. rsc.org The stereochemical outcome of these reactions can be investigated and rationalized using computational methods such as semiempirical molecular orbital calculations. rsc.org

The asymmetric synthesis of α-trifluoromethyl azepanes from L-proline demonstrates a powerful strategy for achieving high levels of stereocontrol. acs.org In this approach, the chirality from the starting material is effectively transferred to the final azepane product. The key step involves a regioselective ring-opening of a bicyclic azetidinium intermediate, where the trifluoromethyl group plays a crucial role in directing the regioselectivity of the nucleophilic attack. acs.org

Furthermore, asymmetric catalysis provides a versatile platform for the enantioselective synthesis of a wide range of chiral amines and their derivatives. yale.edu While not specifically detailed for this compound, catalytic asymmetric methods, such as those employing chiral ligands or organocatalysts, are powerful tools for establishing stereocenters in heterocyclic systems. yale.edunih.gov

| Precursor | Method | Key Feature | Resulting Product |

| Piperidine derivatives | Ring expansion | Exclusive stereoselectivity and regioselectivity | Diastereomerically pure azepane derivatives |

| L-proline | Ring expansion of a trifluoromethyl pyrrolidine intermediate | Transfer of chirality from starting material | Enantio-enriched α-trifluoromethyl azepanes |

| General precursors | Asymmetric catalysis | Use of chiral catalysts or reagents | Enantiomerically enriched amine-containing heterocycles |

Novel Catalytic Systems and Environmentally Conscious Synthetic Approaches

The development of novel catalytic systems and the adoption of green chemistry principles are paramount in modern chemical synthesis to enhance efficiency, reduce waste, and minimize environmental impact. ajrconline.orgmcgill.ca These concepts are highly relevant to the synthesis of this compound and other valuable chemical entities.

Novel Catalytic Systems:

Recent advancements have seen the development of new classes of catalysts that offer improved performance and sustainability. For example, a novel class of catalysts featuring two metal cores, such as copper ions, supported on a material like polymeric carbon nitride, has been shown to be highly efficient and selective in cross-coupling reactions. sciencedaily.com These catalysts can be readily recovered and reused, significantly reducing waste and the risk of metal contamination. sciencedaily.com The application of such advanced catalytic systems to the synthesis of azepanones could lead to more efficient and environmentally friendly production methods. Furthermore, biocatalysis, which utilizes enzymes to accelerate chemical reactions, offers a streamlined and often highly selective route to complex molecules. astrazeneca.commdpi.com

Environmentally Conscious Synthetic Approaches:

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ajrconline.orgmlsu.ac.in Key principles include the use of safer solvents, renewable feedstocks, and energy-efficient processes. mcgill.ca

Safer Solvents: The replacement of hazardous volatile organic compounds (VOCs) with greener alternatives like 2-MeTHF and CPME has been shown to improve the efficiency and sustainability of synthetic processes. mdpi.com

Photocatalysis: The use of visible light to drive chemical reactions is a powerful green chemistry tool. astrazeneca.com As seen in the synthesis of azepanes from nitroarenes, photocatalysis allows reactions to be conducted at low temperatures, employs safer reagents, and can open up new, more efficient synthetic pathways. nih.govastrazeneca.com

Energy Efficiency: The use of microwave irradiation and ultrasound are innovative methods that can reduce reaction times and energy consumption. nih.gov

By integrating these novel catalytic systems and environmentally conscious approaches, the synthesis of this compound and its analogs can be made more sustainable and efficient, aligning with the broader goals of green chemistry. whiterose.ac.uk

Spectroscopic and Crystallographic Elucidation of 6,6 Dimethylazepan 4 One Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 6,6-dimethylazepan-4-one, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR Spectroscopy would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and splitting patterns (revealing adjacent protons).

Expected Signals: Due to the molecule's symmetry, specific signals would be expected for the gem-dimethyl protons, the methylene (B1212753) protons adjacent to the carbonyl group (C5), the methylene protons adjacent to the gem-dimethyl group (C7), and the methylene protons at the C2 and C3 positions. The proton on the nitrogen atom would also produce a characteristic signal.

Conformational Analysis: The seven-membered azepane ring is flexible and can exist in various conformations, such as chair and boat forms. The coupling constants observed in the ¹H NMR spectrum, particularly for the methylene protons, would provide insight into the predominant conformation of the ring in solution.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton.

Expected Signals: A distinct signal would be expected for each unique carbon atom in this compound. This would include the carbonyl carbon (C4), the quaternary carbon bearing the methyl groups (C6), the two methyl carbons, and the four methylene carbons of the ring (C2, C3, C5, C7). The chemical shift of the carbonyl carbon would be particularly informative, appearing significantly downfield.

A hypothetical data table for the expected NMR signals is presented below.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| (Predicted Value) | NH | (Predicted Value) | C=O (C4) |

| (Predicted Value) | CH₂ (C5) | (Predicted Value) | C(CH₃)₂ (C6) |

| (Predicted Value) | CH₂ (C7) | (Predicted Value) | CH₂ (C5) |

| (Predicted Value) | CH₂ (C2) | (Predicted Value) | CH₂ (C7) |

| (Predicted Value) | CH₂ (C3) | (Predicted Value) | CH₂ (C2) |

| (Predicted Value) | C(CH₃)₂ | (Predicted Value) | CH₂ (C3) |

| (Predicted Value) | C(CH₃)₂ |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight.

Fragmentation Pathways: The molecular ion is often unstable and breaks apart into smaller, charged fragments. The fragmentation of cyclic ketones and amines typically involves characteristic pathways. For this compound, key fragmentations would likely involve:

α-cleavage: Breakage of the bonds adjacent to the carbonyl group or the nitrogen atom. The loss of an ethyl group or a propyl group from the carbonyl side could lead to stable acylium ions. α-cleavage next to the nitrogen could involve the loss of an alkyl radical.

Loss of small molecules: Elimination of neutral molecules like CO or ethylene.

Cleavage initiated by the gem-dimethyl group, potentially leading to the loss of a methyl or isopropyl radical.

The relative abundance of these fragment ions creates a unique mass spectrum that serves as a molecular fingerprint.

| Mass Spectrometry (Predicted Fragments) | |

| m/z Value | Possible Fragment Identity |

| 141 | [M]⁺ (Molecular Ion) |

| 126 | [M - CH₃]⁺ |

| 98 | [M - C₃H₇]⁺ or [M - CO - CH₃]⁺ |

| 85 | [M - C₄H₈]⁺ |

| 57 | [C₄H₉]⁺ or [CH₃CH₂CO]⁺ |

| 43 | [C₃H₇]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of a carbonyl (C=O) stretch, typically found around 1700-1720 cm⁻¹ for a seven-membered ring ketone. Other key absorptions would include:

N-H stretching vibration (around 3300-3500 cm⁻¹).

C-H stretching vibrations from the methyl and methylene groups (around 2850-3000 cm⁻¹).

C-N stretching and N-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would also detect the carbonyl stretch, although it might be weaker than in the IR spectrum. The symmetric C-H stretching and bending vibrations of the alkyl portions of the molecule would likely give rise to strong Raman signals. The C-C bond vibrations of the ring structure would also be observable.

| Vibrational Spectroscopy (Predicted Frequencies) | |

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3350 | N-H Stretch |

| ~2960 | C-H Asymmetric Stretch (CH₃) |

| ~2870 | C-H Symmetric Stretch (CH₂) |

| ~1715 | C=O Stretch (Ketone) |

| ~1465 | C-H Bend (CH₂) |

| ~1370 | C-H Bend (CH₃) |

| ~1250 | C-N Stretch |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Studies

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If suitable crystals of this compound could be grown, this technique would provide unambiguous data on:

Molecular Structure: Exact bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms.

Solid-State Conformation: The precise conformation of the seven-membered azepane ring in the crystal lattice. This would definitively establish whether it adopts a chair, boat, or twist-boat conformation in the solid state.

Intermolecular Interactions: Information about how the molecules pack together in the crystal, including details of any hydrogen bonding involving the N-H group and the carbonyl oxygen.

Chiroptical Spectroscopy (e.g., Circular Dichroism) in Enantiomeric Purity and Chiral Recognition Studies

While this compound itself is an achiral molecule due to a plane of symmetry passing through the carbonyl group and the nitrogen atom, derivatives of this compound could be chiral. If a chiral derivative were synthesized, chiroptical techniques like Circular Dichroism (CD) spectroscopy would be invaluable.

Enantiomeric Purity: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. For a chiral molecule, this technique can be used to determine its enantiomeric excess.

Chiral Recognition: Changes in the CD spectrum upon interaction with other chiral molecules can be used to study chiral recognition events. The n→π* and π→π* electronic transitions of the carbonyl group are chromophores that would give rise to Cotton effects in the CD spectrum, providing information about the stereochemistry of nearby chiral centers.

Theoretical and Computational Chemistry Investigations of 6,6 Dimethylazepan 4 One

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the electronic characteristics of 6,6-Dimethylazepan-4-one. These calculations can predict its geometry, electronic distribution, and chemical reactivity. For a molecule like this compound, DFT methods, particularly with hybrid functionals like B3LYP, are often employed to provide a balance between computational cost and accuracy in determining its electronic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azepane ring due to the presence of its lone pair of electrons. The carbonyl oxygen would also contribute to the HOMO. The LUMO, on the other hand, is anticipated to be centered on the carbonyl group, specifically the antibonding π* orbital of the C=O bond, making the carbonyl carbon susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Primary Localization | Predicted Reactivity Role |

|---|---|---|

| HOMO | Nitrogen atom, Carbonyl oxygen | Nucleophilic center |

The electron density distribution reveals how electrons are spread throughout the molecule, and from this, an electrostatic potential (ESP) map can be generated. libretexts.orgpearson.com The ESP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netresearchgate.net

For this compound, the ESP map would show a region of high electron density (typically colored red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net This region represents a site susceptible to electrophilic attack. Conversely, areas of lower electron density (typically colored blue) would be expected around the hydrogen atoms, particularly those attached to the nitrogen (if protonated) and the alpha-carbons to the carbonyl group. researchgate.net The nitrogen atom itself would present a region of negative potential due to its lone pair. Such maps are invaluable for predicting intermolecular interactions, including hydrogen bonding. libretexts.orgproteopedia.org

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling and Thermodynamic Stability

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape and thermodynamic stability of flexible molecules like this compound. 193.6.1nih.gov MM methods use classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for the rapid exploration of different conformations.

MD simulations, on the other hand, solve Newton's equations of motion for the atoms in the system, providing a trajectory of the molecule's movement over time. nih.govrsc.org This allows for the sampling of different conformations and the calculation of thermodynamic properties such as free energy. By simulating the molecule at a given temperature, MD can reveal the relative populations of different conformers and the energy barriers between them. For a substituted azepanone ring, these simulations can elucidate the preferred orientations of the dimethyl groups and the puckering of the seven-membered ring.

Conformational Landscape Analysis of the Azepanone Ring System

The seven-membered azepanone ring of this compound is highly flexible and can adopt multiple conformations. researchgate.net The conformational landscape of such medium-sized rings is complex, with several low-energy conformers such as chair, boat, and twist-boat forms. scribd.com The presence of the gem-dimethyl group at the C6 position significantly influences the conformational preferences of the ring.

Table 2: Possible Low-Energy Conformations of the Azepanone Ring

| Conformation | Description | Expected Relative Stability |

|---|---|---|

| Chair | A puckered conformation resembling a cyclohexane chair. | Potentially stable |

| Boat | A less stable, more flexible conformation. | Higher energy |

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions and analyzing the structures and energies of transition states. youtube.comucsb.edu For reactions involving this compound, such as its synthesis or subsequent functionalization, computational methods can map out the entire reaction pathway, identifying intermediates and the highest energy point, the transition state. researchgate.netmdpi.com

DFT calculations are commonly used to locate transition state geometries and calculate their energies. researchgate.net By identifying the transition state, the activation energy of the reaction can be determined, which is crucial for understanding the reaction kinetics. For instance, in the synthesis of this compound, computational studies could model the cyclization step, identifying the key bond-forming events and the associated energy barriers. nih.gov This provides a molecular-level understanding of the reaction that is often difficult to obtain through experimental means alone. nih.govnih.gov

Computational Studies of Intermolecular Interactions (e.g., Ligand-Protein Docking Methodologies, excluding biological efficacy)

Computational methods are widely used to study the intermolecular interactions between a small molecule like this compound and a larger macromolecule, such as a protein. nih.govresearchgate.net Ligand-protein docking is a prominent technique used to predict the preferred binding orientation of a ligand to a protein's active site. ajol.infojpsionline.com

In a hypothetical docking study, this compound would be placed into the binding pocket of a target protein, and various conformations and orientations would be sampled. A scoring function is then used to estimate the binding affinity for each pose. nih.gov The analysis of the best-scoring poses can reveal potential intermolecular interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. mdpi.comnih.gov For this compound, the carbonyl oxygen could act as a hydrogen bond acceptor, while the N-H group could act as a hydrogen bond donor. The dimethyl groups would likely engage in hydrophobic interactions. These computational studies provide valuable insights into the non-covalent forces that govern molecular recognition. nih.govchemrevlett.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Molecular Docking Algorithm Applications

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. For this compound, molecular docking could be employed to explore its potential as an inhibitor for various enzymes.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the broader class of azepanone-based compounds has been investigated as inhibitors of enzymes like cathepsin K. nih.gov In a hypothetical docking study of this compound against a target protein, the algorithm would systematically sample a large number of orientations and conformations of the molecule within the protein's active site. Each configuration is then scored based on a function that estimates the binding free energy.

The results of such a study would typically be presented in a table summarizing key parameters:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Target A | -7.5 | TYR 82, ASP 160 | Hydrogen Bond, Hydrophobic |

| Hypothetical Target B | -6.8 | PHE 210, LEU 294 | Hydrophobic |

| Hypothetical Target C | -8.1 | ARG 120, GLU 222 | Hydrogen Bond, Electrostatic |

Table 1: Hypothetical Molecular Docking Results for this compound. This table illustrates the kind of data that would be generated from molecular docking simulations, including the predicted binding affinity and the specific amino acid residues involved in the interaction.

The binding affinity value represents the strength of the interaction, with more negative values indicating a stronger binding. The identification of key interacting residues and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) are crucial for understanding the mechanism of binding and for guiding the design of more potent analogs.

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches

To gain a more detailed and accurate understanding of chemical reactions or electronic properties within a large system like a protein, hybrid QM/MM methods are employed. In this approach, a small, chemically active region of the system (e.g., the ligand and the key active site residues) is treated with a high-level, computationally expensive quantum mechanics method. The remainder of the system (the rest of the protein and solvent) is treated with a more computationally efficient molecular mechanics force field.

For this compound, a QM/MM study could be used to investigate the mechanism of a potential enzyme-catalyzed reaction or to accurately calculate properties that are sensitive to the electronic environment. For instance, if this compound were to act as a covalent inhibitor, QM/MM could be used to model the reaction pathway, including the transition state, and to calculate the activation energy barrier.

A typical output from a QM/MM study on a reaction mechanism would include the energies of the reactant, transition state, and product.

| System State | Relative Energy (kcal/mol) |

| Reactant (Enzyme + this compound) | 0.0 |

| Transition State | +15.2 |

| Product (Covalently Modified Enzyme) | -5.8 |

Table 2: Hypothetical QM/MM Energy Profile for a Reaction Involving this compound. This table provides a simplified representation of the energy changes along a reaction coordinate as calculated by a QM/MM simulation. The activation energy can be determined from the energy difference between the reactant and the transition state.

These calculations provide a level of detail that is inaccessible to purely classical molecular mechanics methods and are essential for a deep understanding of enzymatic reactions and for the rational design of enzyme inhibitors.

After conducting a comprehensive search of scientific literature and chemical databases, it has become evident that there is a significant lack of published information specifically detailing the chemical transformations and derivatization strategies for This compound . While general principles of organic chemistry can predict the reactivity of the functional groups present in this molecule—namely, a cyclic secondary amine and a ketone—specific examples, detailed research findings, and its application in complex syntheses as outlined in the user's request are not available in the public domain.

The outlined sections require in-depth information on:

Chemical Transformations and Derivatization Strategies for 6,6 Dimethylazepan 4 One

Generation of Novel Azepane Derivatives and Analogues from 6,6-Dimethylazepan-4-one

Despite multiple targeted searches for scholarly articles, patents, and chemical synthesis databases, no specific studies or detailed experimental data for this compound corresponding to these topics could be located. The available literature focuses on other azepane derivatives or provides general information on the reactivity of ketones and cyclic amines without mentioning this particular compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. To do so would require speculation and fabrication of data, which falls outside the scope of a factual and accurate response.

Future Directions in 6,6 Dimethylazepan 4 One Research

Development of More Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly guiding the development of new synthetic routes in organic chemistry. astrazeneca.comnih.govijbpas.com Future research on 6,6-dimethylazepan-4-one will likely prioritize the development of more sustainable and atom-economical synthetic pathways that minimize waste and reduce environmental impact. jddhs.comjocpr.com Atom economy, a concept that emphasizes the efficiency of a chemical reaction in converting reactants to the desired product, will be a key consideration. jocpr.com

Current synthetic strategies often involve multi-step processes that may generate significant waste. Future approaches will likely focus on:

Catalytic Methods: The use of catalysts, including biocatalysts and heterogeneous catalysts, can lead to more efficient and selective reactions, reducing the need for stoichiometric reagents and simplifying purification processes. jddhs.com For instance, catalytic hydrogenation using transition metal catalysts provides an environmentally friendly method for various organic transformations. jocpr.com

Alternative Solvents: The replacement of traditional volatile organic solvents with greener alternatives such as water, supercritical CO2, or bio-based solvents is a crucial aspect of sustainable synthesis. jocpr.com Water, in particular, has been shown to be a suitable medium for reactions like the asymmetric aldol reaction of cyclic ketones. rsc.org

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel (one-pot synthesis) or where multiple components react to form a complex product in a single step (multicomponent reactions) can significantly improve efficiency and reduce waste. nih.gov

| Sustainable Synthesis Strategy | Key Advantages | Potential Application for this compound |

| Catalytic Hydrogenation | Environmentally friendly, high atom economy. jocpr.com | Reduction of the ketone functionality or other functional groups in derivatives. |

| Use of Greener Solvents (e.g., water) | Reduced toxicity and environmental impact. jocpr.com | Performing condensation or cyclization reactions in aqueous media. rsc.org |

| One-Pot Synthesis | Increased efficiency, reduced waste and purification steps. nih.gov | Combining several steps in the synthesis of the azepanone ring from acyclic precursors. |

Exploration of Advanced Analytical Techniques for Structural and Dynamic Studies

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for designing its applications. Future research will leverage advanced analytical techniques to gain deeper insights into its molecular architecture.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for the identification and quantification of volatile and semi-volatile compounds. tezu.ernet.in The fragmentation patterns of cyclic ketones in mass spectrometry, such as alpha-cleavage, can provide detailed structural information. whitman.edulibretexts.orgacs.org A characteristic fragmentation of cyclic ketones involves cleavage at the α-bond. whitman.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of less volatile and thermally labile compounds. longdom.org It can be used to separate and identify this compound and its derivatives from complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including two-dimensional NMR, can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule, helping to elucidate its conformation in solution. longdom.org

X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction can provide an unambiguous determination of the solid-state molecular structure.

| Analytical Technique | Information Provided | Relevance to this compound |

| GC-MS | Molecular weight and fragmentation patterns. tezu.ernet.inwhitman.edu | Structural elucidation and identification. |

| LC-MS | Separation and identification of non-volatile derivatives. longdom.org | Analysis of complex reaction mixtures and biological samples. |

| Advanced NMR | Detailed 3D structure and conformational dynamics in solution. longdom.org | Understanding the spatial arrangement of the azepanone ring and its substituents. |

| X-ray Crystallography | Precise solid-state molecular structure. | Definitive determination of the three-dimensional structure of crystalline derivatives. |

In-depth Computational Studies for Predictive Chemical Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new molecules with desired characteristics. mdpi.com In-depth computational studies of this compound will play a crucial role in guiding future experimental work.

Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate a wide range of properties, including molecular geometries, vibrational frequencies, and electronic properties such as HOMO/LUMO energies. nih.govekb.eg These calculations can provide insights into the reactivity and stability of this compound and its derivatives. researchgate.netsemanticscholar.org

Molecular Modeling and Dynamics Simulations: Molecular modeling techniques can be used to study the conformational preferences of the flexible seven-membered azepanone ring. nih.govmedchem-ippas.eu Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule over time, which is important for understanding its interactions with other molecules. mdpi.com

| Computational Method | Predicted Properties | Application in this compound Research |

| Density Functional Theory (DFT) | Molecular structure, electronic properties, reactivity. nih.govekb.eg | Predicting reaction outcomes and designing new derivatives with specific electronic properties. |

| Molecular Modeling | Conformational analysis, intermolecular interactions. nih.govmedchem-ippas.eu | Understanding the 3D shape and potential binding modes of the molecule. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, conformational changes over time. mdpi.com | Simulating the behavior of the molecule in different environments, such as in solution or interacting with a surface. |

Potential Applications in Non-Biological Advanced Materials Science

While much of the research on azepane derivatives has focused on their biological activity, the unique structural features of this compound make it a promising building block for advanced materials.

Polymer Synthesis: The amine and ketone functionalities of this compound provide reactive handles for polymerization reactions. For example, it could potentially be incorporated into polyesters or polyamides, imparting specific properties to the resulting polymers. mdpi.com The ring-opening polymerization of lactones is a common method for synthesizing aliphatic polyesters. mdpi.com

Functional Materials: The azepanone scaffold could be modified with functional groups to create materials with interesting optical, electronic, or catalytic properties. For example, the incorporation of chromophores could lead to the development of new dyes or optical sensors.

| Potential Material Application | Relevant Properties of this compound | Example of a Potential Material |

| Polymers | Bifunctional (amine and ketone) monomer. | Polyesters, polyamides with tailored properties. |

| Functional Dyes | Scaffold for attaching chromophoric groups. | Novel organic dyes for sensing or imaging applications. |

| Catalyst Scaffolds | A robust ring structure for ligand attachment. | Chiral ligands for asymmetric catalysis. |

Innovation in Chemical Transformations and Derivatization for Enhanced Complexity

The chemical reactivity of the ketone and amine groups in this compound provides numerous opportunities for innovative chemical transformations and derivatization. taylorandfrancis.com These transformations can be used to create a diverse range of new molecules with increased structural complexity and potentially novel properties.

Ring Expansion and Homologation: Reactions that expand the seven-membered ring or add carbon atoms to the scaffold can lead to the synthesis of new and larger ring systems. The homologation of ketones with diazo compounds is a useful strategy for synthesizing one-carbon chain-extended ketones. acs.org

Derivatization for Analytical Purposes: Chemical derivatization can be used to improve the analytical properties of this compound, for example, by introducing a chromophore for UV-Vis detection or a fluorescent tag for enhanced sensitivity in HPLC analysis. libretexts.orgnih.gov Derivatization can also enhance ionization efficiency in mass spectrometry. nih.gov

Asymmetric Synthesis: The development of stereoselective reactions starting from this compound could lead to the synthesis of chiral, non-racemic derivatives with potential applications in asymmetric catalysis or as chiral building blocks.

| Chemical Transformation | Purpose | Potential Outcome |

| Ring Expansion | Synthesis of larger macrocyclic structures. semanticscholar.org | Novel medium- or large-ring azacycles. |

| Derivatization with Fluorophores | Enhanced analytical sensitivity. libretexts.orgnih.gov | Highly sensitive detection in complex matrices. |

| Asymmetric Alkylation | Creation of new stereocenters. nih.gov | Enantiomerically pure derivatives for chiral applications. |

Q & A

Q. What are the established synthetic routes for 6,6-Dimethylazepan-4-one, and how can reaction conditions be optimized for high-purity yields?

To synthesize this compound, focus on cyclization reactions of appropriately substituted precursors (e.g., amino ketones) under controlled conditions. Key parameters include:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to accelerate cyclization.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates.

- Temperature control : Maintain temperatures between 80–120°C to balance reaction rate and byproduct suppression.

Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product. Document reaction yields and purity metrics systematically to refine protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Prioritize NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the azepanone ring structure and methyl substituents. Key spectral markers include:

- ¹H NMR : Singlets for equivalent methyl groups (δ ~1.2–1.5 ppm) and carbonyl proton absence (confirming ketone formation).

- IR spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch).

- Mass spectrometry (EI-MS) : Molecular ion peak (m/z 141) and fragmentation patterns (e.g., loss of CO).

Validate data against computational simulations (e.g., DFT-predicted NMR shifts) to resolve ambiguities. Use statistical tools (e.g., peak integration ratios) to quantify impurities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity or stability of this compound under varying conditions?

Employ density functional theory (DFT) to model:

- Conformational stability : Compare chair vs. boat conformations using Gibbs free energy calculations.

- Reactivity trends : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

Validate models with experimental data (e.g., kinetic studies under acidic/basic conditions). Use software like Gaussian or ORCA for calculations, and ensure basis sets (e.g., B3LYP/6-31G*) align with system complexity .

Q. What strategies resolve contradictions in published data on the biological activity or mechanistic pathways involving this compound?

Address discrepancies through:

- Systematic replication : Reproduce experiments with identical reagents, equipment, and protocols.

- Analytical validation : Cross-check results using orthogonal techniques (e.g., HPLC vs. GC-MS for purity).

- Meta-analysis : Pool data from multiple studies to identify outliers or methodological biases.

Critically evaluate experimental contexts (e.g., solvent polarity, temperature gradients) that may influence outcomes. Document all variables transparently to enable cross-study comparisons .

Q. How should researchers design experiments to investigate the stereoelectronic effects of this compound’s substituents on its reactivity?

Adopt a multivariate approach :

- Independent variables : Vary substituent positions (e.g., axial vs. equatorial methyl groups) via targeted synthesis.

- Dependent variables : Measure reaction rates (e.g., nucleophilic addition to the ketone) using stopped-flow kinetics.

- Control experiments : Compare results with unsubstituted azepan-4-one analogs.

Use linear regression or ANOVA to correlate structural modifications with reactivity trends. Publish raw datasets and statistical codes for peer validation .

Q. What methodologies are recommended for tracking degradation pathways or byproducts of this compound under oxidative stress?

Implement accelerated stability testing :

- Stress conditions : Expose the compound to H₂O₂, UV light, or elevated temperatures.

- Analytical workflows : Use LC-MS/MS to identify degradation products; employ isotope labeling to trace reaction pathways.

- Kinetic modeling : Fit degradation data to first/second-order rate laws to predict shelf-life.

Cross-reference findings with computational degradation simulations (e.g., bond dissociation energy calculations) .

Data Presentation Guidelines

- Tables : Summarize synthetic yields, spectroscopic data, and computational results in standardized formats (e.g., IUPAC guidelines).

- Figures : Use reaction schematics, orbital diagrams, or Arrhenius plots to visualize trends. Ensure all axes are labeled, and error bars represent standard deviations.

- Reproducibility : Archive raw data (e.g., NMR FID files, chromatograms) in open-access repositories with detailed metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.